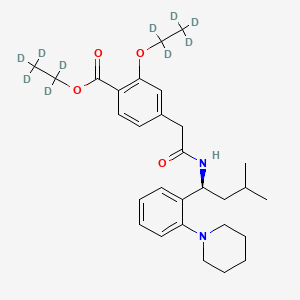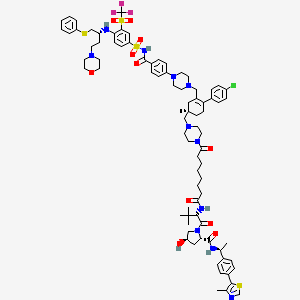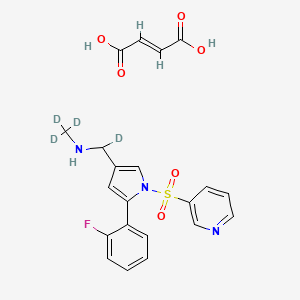
Brd4 D1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brd4 D1-IN-2 is a selective inhibitor targeting the first bromodomain (D1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant interest due to its potential therapeutic applications in cancer and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brd4 D1-IN-2 typically involves a structure-based design approach. One common synthetic route includes the use of 1,4,5-trisubstituted imidazoles.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Brd4 D1-IN-2 primarily undergoes substitution reactions during its synthesis.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and specific catalysts to facilitate the substitution reactions .
Major Products Formed: The major product formed from these reactions is the final this compound compound, characterized by its high affinity and selectivity for the BRD4 D1 bromodomain .
Scientific Research Applications
Brd4 D1-IN-2 has been extensively studied for its potential therapeutic applications. In cancer research, it has shown promise in inhibiting the growth of various cancer cell lines by targeting BRD4, which is involved in the regulation of oncogenes such as c-Myc . Additionally, this compound has been investigated for its anti-inflammatory properties, as it can downregulate the expression of pro-inflammatory cytokines .
In the field of epigenetics, this compound serves as a valuable tool for studying the role of BRD4 in gene regulation. It has been used to dissect the molecular mechanisms underlying BRD4’s involvement in transcriptional elongation and chromatin remodeling .
Mechanism of Action
Brd4 D1-IN-2 exerts its effects by binding to the first bromodomain (D1) of BRD4, thereby preventing BRD4 from recognizing and binding to acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcription factors and coactivators to target gene sites, ultimately leading to the downregulation of gene expression . The molecular targets and pathways involved include the inhibition of RNA polymerase II machinery and the suppression of oncogene expression .
Comparison with Similar Compounds
Brd4 D1-IN-2 is unique in its high selectivity for the BRD4 D1 bromodomain compared to other BET inhibitors. Similar compounds include JQ1, which targets both bromodomains (D1 and D2) of BRD4, and other BET inhibitors such as OTX-015 and GSK-525762 . Unlike these compounds, this compound offers a more targeted approach, reducing potential off-target effects and increasing its therapeutic potential .
Conclusion
This compound represents a significant advancement in the development of selective BET inhibitors. Its unique properties and potential therapeutic applications make it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C33H39F3N6O |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C33H39F3N6O/c1-22(2)25-7-6-23(3)29(20-25)43-32-37-15-12-28(39-32)31-30(24-8-10-26(11-9-24)33(34,35)36)38-21-42(31)27-13-16-41(17-14-27)19-18-40(4)5/h6-12,15,20-22,27H,13-14,16-19H2,1-5H3 |
InChI Key |
CWBUVSFBCHVOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)

![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)




![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)




